3-[(2,4-Dichlorophenyl)methoxy]phenol
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Overview
Description
3-[(2,4-Dichlorophenyl)methoxy]phenol is an organic compound with the molecular formula C13H10Cl2O2 It is characterized by the presence of a phenol group substituted with a 2,4-dichlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methoxy]phenol typically involves the reaction of 2,4-dichlorobenzyl chloride with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2,4-Dichlorobenzyl chloride+PhenolK2CO3,DMF,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, sulfo, and other substituted derivatives.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the methoxy group.
3-Methoxyphenol: Similar structure but lacks the dichlorophenyl group.
4-Chlorophenol: Contains a single chlorine substituent and lacks the methoxy group.
Uniqueness
3-[(2,4-Dichlorophenyl)methoxy]phenol is unique due to the presence of both the 2,4-dichlorophenyl and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141994-71-0 |
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Molecular Formula |
C13H10Cl2O2 |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-5-4-9(13(15)6-10)8-17-12-3-1-2-11(16)7-12/h1-7,16H,8H2 |
InChI Key |
NQNUHXOSXIGJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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